molecular formula C22H27N3O B11452372 N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]-2-phenylacetamide

N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]-2-phenylacetamide

Cat. No.: B11452372
M. Wt: 349.5 g/mol
InChI Key: ZUNGBWAJTXFLNF-UHFFFAOYSA-N
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Description

N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]-2-phenylacetamide is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]-2-phenylacetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the butyl group and the propyl chain. The final step involves the acylation of the intermediate with phenylacetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce the corresponding amines.

Scientific Research Applications

N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]-2-phenylacetamide has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]-2-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]-2-methylpropanamide
  • N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]-4-chlorobenzamide

Uniqueness

N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]-2-phenylacetamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of the benzimidazole core with the phenylacetamide moiety allows for versatile applications in various fields of research.

Properties

Molecular Formula

C22H27N3O

Molecular Weight

349.5 g/mol

IUPAC Name

N-[3-(1-butylbenzimidazol-2-yl)propyl]-2-phenylacetamide

InChI

InChI=1S/C22H27N3O/c1-2-3-16-25-20-13-8-7-12-19(20)24-21(25)14-9-15-23-22(26)17-18-10-5-4-6-11-18/h4-8,10-13H,2-3,9,14-17H2,1H3,(H,23,26)

InChI Key

ZUNGBWAJTXFLNF-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1CCCNC(=O)CC3=CC=CC=C3

Origin of Product

United States

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